molecular formula C19H18N2O4S2 B4048360 methyl [3-(4-ethoxyphenyl)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1-imidazolidinyl]acetate

methyl [3-(4-ethoxyphenyl)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1-imidazolidinyl]acetate

Cat. No.: B4048360
M. Wt: 402.5 g/mol
InChI Key: BZEBXZWMFQHJQD-WJDWOHSUSA-N
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Description

Methyl [3-(4-ethoxyphenyl)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1-imidazolidinyl]acetate is a useful research compound. Its molecular formula is C19H18N2O4S2 and its molecular weight is 402.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 402.07079941 g/mol and the complexity rating of the compound is 617. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • Thiazoles and Fused Derivatives Synthesis : The compound is involved in synthesizing thiazoles and their fused derivatives, demonstrating antimicrobial activities against bacterial and fungal isolates. This synthesis explores its reactivity towards various reagents, leading to the creation of arylidene, pyridine, thiophene, and anilide derivatives (Wardkhan et al., 2008).
  • Novel Preparations for Thiazolopyridines : The compound's derivatives are crucial in novel syntheses of thiazolo[5,4-c]pyridines, showcasing the diverse chemical reactivity and potential for creating new molecular frameworks (Katner & Brown, 1990).
  • Crystal Structure Determination : The crystal structure of azilsartan methyl ester, a related compound, has been determined, providing insights into the molecular configuration and interactions within the crystal lattice (Li et al., 2015).

Biological Applications

  • Antimicrobial Activity : Several studies focus on the antimicrobial properties of derivatives, indicating potential applications in developing new antimicrobial agents. These compounds exhibit activity against various bacterial and fungal species, suggesting their usefulness in medical and agricultural sectors (Nasser et al., 2010).
  • Anti-Inflammatory and Analgesic Activities : Derivatives have been synthesized with evaluated anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. This demonstrates the compound's potential as a versatile pharmacological agent (Küçükgüzel et al., 2013).

Advanced Materials and Synthesis Techniques

  • Microwave-Assisted Synthesis : The use of microwave irradiation in the synthesis of thiazolopyrimidines and related derivatives is highlighted, showing advantages such as time efficiency and yield improvement. This method represents a modern approach to chemical synthesis, aligning with green chemistry principles (Youssef & Amin, 2012).

Properties

IUPAC Name

methyl 2-[(5Z)-3-(4-ethoxyphenyl)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)imidazolidin-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4S2/c1-3-25-14-8-6-13(7-9-14)21-18(23)16(11-15-5-4-10-27-15)20(19(21)26)12-17(22)24-2/h4-11H,3,12H2,1-2H3/b16-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZEBXZWMFQHJQD-WJDWOHSUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CS3)N(C2=S)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=CS3)/N(C2=S)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
methyl [3-(4-ethoxyphenyl)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1-imidazolidinyl]acetate
Reactant of Route 2
Reactant of Route 2
methyl [3-(4-ethoxyphenyl)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1-imidazolidinyl]acetate
Reactant of Route 3
methyl [3-(4-ethoxyphenyl)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1-imidazolidinyl]acetate
Reactant of Route 4
methyl [3-(4-ethoxyphenyl)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1-imidazolidinyl]acetate
Reactant of Route 5
methyl [3-(4-ethoxyphenyl)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1-imidazolidinyl]acetate
Reactant of Route 6
methyl [3-(4-ethoxyphenyl)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1-imidazolidinyl]acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.